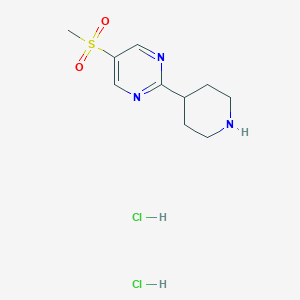

5-Methylsulfonyl-2-piperidin-4-ylpyrimidine;dihydrochloride

Description

5-Methylsulfonyl-2-piperidin-4-ylpyrimidine dihydrochloride is a pyrimidine derivative featuring a piperidin-4-yl substituent and a methylsulfonyl group. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Its physicochemical properties, including pH-dependent solubility and hygroscopicity, align with trends observed in other dihydrochloride salts, such as capmatinib dihydrochloride .

Properties

IUPAC Name |

5-methylsulfonyl-2-piperidin-4-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S.2ClH/c1-16(14,15)9-6-12-10(13-7-9)8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAGDHXVZPKVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(N=C1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Methylsulfonyl-2-piperidin-4-ylpyrimidine;dihydrochloride involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-Methylsulfonyl-2-piperidin-4-ylpyrimidine;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

5-Methylsulfonyl-2-piperidin-4-ylpyrimidine;dihydrochloride exhibits a wide range of applications:

Chemistry

- Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex molecules, facilitating the development of novel compounds in medicinal chemistry.

Biology

- Biological Activity Investigation : The compound is studied for its potential to inhibit specific enzymes and bind to receptors, which may lead to various therapeutic effects.

Medicine

- Therapeutic Potential : Research indicates potential applications in treating diseases such as cancer and inflammatory disorders due to its ability to modulate biological pathways.

Table 1: Biological Activities and Mechanisms

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | The compound has shown potential for inhibiting key enzymes involved in disease progression. |

| Receptor Binding | It may interact with receptors, influencing physiological responses relevant to therapeutic effects. |

| Anticancer Activity | Demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis. |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines, suggesting utility in inflammatory diseases. |

Case Studies

Several studies have evaluated the biological effects of this compound:

- Anticancer Studies : One study reported significant cytotoxic effects against A-431 cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin.

- Anti-inflammatory Effects : Research highlighted its ability to reduce pro-inflammatory cytokine levels in vitro, indicating potential applications for treating inflammatory diseases.

- Pharmacokinetic Profiles : The compound was evaluated for pharmacokinetic properties, revealing favorable absorption characteristics and low toxicity profiles in preliminary animal models.

Mechanism of Action

The mechanism of action of 5-Methylsulfonyl-2-piperidin-4-ylpyrimidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to various biological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrimidine-Piperidine Class

The compound belongs to a family of pyrimidine derivatives with piperidine substituents. Key analogs include:

Key Observations :

- Substituent Effects : The methylsulfonyl group in the target compound likely enhances electron-withdrawing properties compared to methyl or chloro substituents, influencing binding affinity to kinases or receptors.

- Salt Form : Dihydrochloride salts (vs. hydrochloride) improve aqueous solubility, critical for bioavailability .

CDK Inhibitors

Vanoxerine dihydrochloride (a CDK2/4/6 inhibitor) and related compounds provide a benchmark for anti-cancer activity:

| Compound | IC50 Values (μM) | Target Kinases | Broad-Spectrum Activity |

|---|---|---|---|

| Vanoxerine dihydrochloride | 3.79 (QGY7703), 4.04 (Huh7) | CDK2/4/6 | Yes (triple inhibitor) |

| Fluspirilene | 4.01 (HepG2), 3.46 (Huh7) | CDK2 | No (single target) |

| Rafoxanide | 1.09 (A375), 1.31 (A431) | CDK4/6 | No (dual inhibitor) |

- The methylsulfonyl group may enhance interaction with ATP-binding pockets in kinases .

Apoptosis and Cell Cycle Arrest

All CDK inhibitors in inhibit cell cycle progression (G1/S phase) and induce apoptosis. The target compound’s pyrimidine core is structurally congruent with these molecules, implying analogous mechanisms .

Physicochemical and Regulatory Considerations

Biological Activity

5-Methylsulfonyl-2-piperidin-4-ylpyrimidine;dihydrochloride is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula and a molecular weight of 314.23 g/mol. Its structure features a pyrimidine ring substituted with a piperidine moiety and a methylsulfonyl group, which are crucial for its biological activity.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to various biological responses, including inhibition of certain enzymes and modulation of signaling pathways. Notably, studies have indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways .

Antiinflammatory Effects

Research has demonstrated that derivatives of pyrimidine, including this compound, exhibit significant anti-inflammatory activity. For instance, in vitro assays have shown that these compounds can effectively suppress COX-2 activity, with reported IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Cytotoxicity Studies

In cell line studies, this compound has exhibited cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer and lymphoma cells by increasing reactive oxygen species (ROS) levels and activating caspase pathways . These findings suggest potential applications in cancer therapy.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Cytotoxic Activity : A study reported that the compound induced apoptosis in low micromolar concentrations across multiple cancer cell lines, demonstrating its potential as an anticancer agent .

- Anti-inflammatory Activity : Another investigation highlighted its ability to inhibit COX enzymes effectively, suggesting its use in treating inflammatory conditions .

- Pharmacokinetics : The pharmacokinetic profile indicates that while the compound shows high clearance rates in vivo, it maintains significant bioactivity through renal excretion of unchanged drug forms .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anti-inflammatory | 0.04 ± 0.01 | COX inhibition |

| Celecoxib | Anti-inflammatory | 0.04 ± 0.01 | COX inhibition |

| Compound X (similar structure) | Cytotoxicity | 0.368 | nNOS inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methylsulfonyl-2-piperidin-4-ylpyrimidine dihydrochloride, and how can reaction efficiency be optimized?

- Methodology : Begin with a nucleophilic substitution reaction between 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine and piperidine derivatives under basic conditions (e.g., using triethylamine as a catalyst). Post-synthesis, introduce the sulfonyl group via oxidation with mCPBA or H₂O₂ in acetic acid. Final dihydrochloride salt formation requires HCl gas or concentrated HCl in ethanol .

- Optimization : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s computational-experimental feedback loop can narrow optimal conditions (e.g., solvent polarity, temperature) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) .

- Structural Confirmation : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (HRMS). FT-IR can validate sulfonyl (S=O, ~1350 cm⁻¹) and piperidine (N-H, ~3300 cm⁻¹) groups .

Q. What stability considerations are critical for long-term storage?

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar). Stability studies under accelerated conditions (40°C/75% RH for 6 months) should monitor degradation via HPLC .

- Decomposition Risks : Hydrolysis of the sulfonyl group in aqueous media (pH < 3 or > 9) may generate sulfonic acid byproducts. Pre-formulation studies should assess pH-dependent degradation .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

- Assay Design :

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence polarization).

- Cellular Uptake : Radiolabeled compound (³H or ¹⁴C) in cell lines with LC-MS/MS quantification .

- Controls : Include structurally related analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to establish structure-activity relationships (SARs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

- Methodology :

- Experimental : Measure equilibrium solubility in buffered solutions (pH 1–12) and organic solvents (DMSO, ethanol) using shake-flask or UV-spectrophotometric methods.

- Computational : Apply Hansen solubility parameters (HSPs) and COSMO-RS simulations to predict solvent compatibility .

- Case Study : Discrepancies in DMSO solubility may arise from hydrate formation; characterize solid-state forms via X-ray powder diffraction (XRPD) .

Q. What reaction mechanisms govern the sulfonyl-piperidine-pyrimidine scaffold’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Buchwald-Hartwig Amination : The piperidine nitrogen acts as a nucleophile, with palladium catalysts (e.g., Pd(OAc)₂/XPhos) facilitating C–N bond formation.

- Oxidative Side Reactions : Sulfonyl groups may undergo radical-mediated cleavage under high-temperature conditions; monitor via ESR spectroscopy .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Strategy :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs).

- MD Simulations : Run 100-ns simulations to assess binding stability and identify critical residues for SAR refinement .

Q. What experimental and statistical approaches validate contradictory bioactivity data in replicate studies?

- Data Reconciliation :

- Meta-Analysis : Aggregate data from independent labs using random-effects models (e.g., RevMan software).

- Error Sources : Quantify batch-to-batch variability (e.g., residual solvents, crystallinity differences) via ANOVA .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.